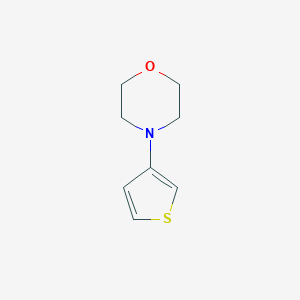

Morpholine, 4-(3-thienyl)-

Description

Structure

3D Structure

Properties

CAS No. |

1006-76-4 |

|---|---|

Molecular Formula |

C8H11NOS |

Molecular Weight |

169.25 g/mol |

IUPAC Name |

4-thiophen-3-ylmorpholine |

InChI |

InChI=1S/C8H11NOS/c1-6-11-7-8(1)9-2-4-10-5-3-9/h1,6-7H,2-5H2 |

InChI Key |

QHAAOZIDNCAVRO-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CSC=C2 |

Canonical SMILES |

C1COCCN1C2=CSC=C2 |

Synonyms |

4-(thiophen-3-yl)-Morpholine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3 Thienyl Morpholine

Contemporary Amination and Coupling Strategies for 4-(3-Thienyl)morpholine Construction

The formation of the C-N bond between the thiophene (B33073) ring and the morpholine (B109124) moiety is the cornerstone of synthesizing 4-(3-thienyl)morpholine. Modern approaches have largely moved beyond classical methods, now favoring more efficient and versatile catalytic systems.

Nucleophilic Aromatic Substitution (SNAr) Routes to 4-(3-Thienyl)morpholine

Nucleophilic aromatic substitution (SNAr) presents a direct pathway for the synthesis of 4-(3-thienyl)morpholine. This method typically involves the reaction of an activated 3-halothiophene with morpholine. The success of SNAr reactions is highly dependent on the nature of the activating group on the thiophene ring and the reaction conditions. For instance, the presence of strongly electron-withdrawing groups at the ortho or para positions to the leaving group dramatically accelerates the reaction. libretexts.org While specific examples for the direct SNAr synthesis of 4-(3-thienyl)morpholine are not extensively detailed in the provided results, the general principle suggests that reacting a suitable 3-halothiophene, activated with a nitro or similar group, with morpholine would be a viable synthetic route. libretexts.org The reaction of 2,4-difluoro-nitrobenzene with morpholine serves as a model for this type of transformation, where the fluorine atoms are displaced by the nucleophilic morpholine. ichrom.com

Metal-Catalyzed C-N Cross-Coupling in 4-(3-Thienyl)morpholine Synthesis

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-N bonds, offering mild conditions and broad substrate scope.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. This reaction has been successfully applied to the synthesis of heteroarylamines, including the coupling of 3-halothiophenes with various amines. acs.org Research has shown that 3-bromothiophene (B43185) can react with cyclic secondary amines like morpholine to form the desired 4-(3-thienyl)morpholine. acs.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields. For example, catalyst systems generated from Pd(dba)2 and bulky, electron-rich phosphine (B1218219) ligands such as P(tBu)3 have proven effective. acs.org While reactions with some primary amines can be low-yielding, cyclic amines like morpholine generally provide better results. acs.org

| Reactants | Catalyst System | Base | Solvent | Yield |

| 3-Bromothiophene, Morpholine | Pd(dba)₂, P(tBu)₃ | NaOtBu | Toluene | Moderate to Good |

| 3-Chlorothiophene, Morpholine | Pd(OAc)₂, Ligand | K₂CO₃ | Dioxane | Variable |

This table represents typical conditions for Buchwald-Hartwig amination and is based on general findings for similar substrates.

The Ullmann condensation, a classical copper-catalyzed reaction, provides an alternative to palladium-based methods for C-N bond formation. Modern modifications of the Ullmann reaction have made it a more practical and milder method for the amination of aryl and heteroaryl halides. researchgate.netnih.gov The synthesis of 4-(3-thienyl)morpholine can be achieved by the copper-catalyzed coupling of a 3-halothiophene with morpholine. researchgate.net These reactions often utilize a copper(I) source, such as CuI, in the presence of a ligand and a base. N,N-dimethylethanolamine has been identified as a useful ligand and solvent for the amination of halothiophenes. researchgate.net This method is compatible with a variety of functional groups and can provide moderate to excellent yields of the aminothiophene products. researchgate.net

| Reactants | Catalyst System | Base | Solvent/Ligand | Yield |

| 3-Bromothiophene, Morpholine | CuI | K₃PO₄ | N,N-dimethylethanolamine | Good |

| 3-Iodothiophene, Morpholine | CuI | Cs₂CO₃ | DMF | Moderate |

This table illustrates representative conditions for Ullmann-type coupling based on literature for similar reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

Green Chemistry Principles in 4-(3-Thienyl)morpholine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

Solvent-Free and Aqueous Reaction Media for 4-(3-Thienyl)morpholine

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions has shown promise for various organic transformations. researchgate.netgoogle.com For instance, some condensation reactions can be carried out by simply heating the reactants together without any solvent. google.comgoogle.com While specific examples for the solvent-free synthesis of 4-(3-thienyl)morpholine are not explicitly detailed, the synthesis of N-(2-aminoethyl)morpholine has been reported under solvent- and catalyst-free conditions, suggesting the potential for similar approaches in related syntheses. asianpubs.org

The use of water as a reaction medium is another cornerstone of green chemistry. Although many organic reagents have low solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. The synthesis of N-formylmorpholine, a green solvent itself, has been achieved in high yields, highlighting the potential for greener reaction systems. ajgreenchem.comajgreenchem.com The development of catalytic systems that are active in water could pave the way for a more environmentally benign synthesis of 4-(3-thienyl)morpholine.

Atom-Economical and E-Factor Optimized Syntheses of 4-(3-Thienyl)morpholine

The synthesis of N-aryl heterocycles, including 4-(3-thienyl)morpholine, is often achieved through transition-metal-catalyzed cross-coupling reactions. The most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation. researchgate.netorganic-chemistry.org From the perspective of green chemistry, these methods can be evaluated using metrics like atom economy and the Environmental Factor (E-Factor). Atom economy measures the efficiency with which atoms from the reactants are incorporated into the final product, while the E-Factor quantifies the amount of waste generated per kilogram of product. um-palembang.ac.idmdpi.com

The conventional synthesis of 4-(3-thienyl)morpholine typically involves the reaction of a 3-halothiophene (e.g., 3-bromothiophene) with morpholine. researchgate.netsci-hub.se

Ullmann Condensation: This copper-catalyzed reaction is an older but still relevant method. researchgate.net It often requires harsh reaction conditions and, similar to the Buchwald-Hartwig reaction, generates stoichiometric byproducts that contribute to a higher E-Factor. nih.gov

A more atom-economical, albeit challenging, alternative would be the direct C-H amination of thiophene with morpholine. This approach would ideally form only water as a byproduct, leading to a near-perfect atom economy and a very low E-Factor. However, such direct C-H functionalizations are often difficult to achieve with high selectivity and yield. researchgate.net

The table below provides a theoretical comparison of these synthetic routes, highlighting the trade-offs between yield and environmental impact.

| Synthetic Route | Reactants | Catalyst/Reagents | Main Product | Byproducts | Theoretical Atom Economy | Projected E-Factor |

| Buchwald-Hartwig Amination | 3-Bromothiophene, Morpholine | Pd Catalyst, Ligand, NaOtBu | 4-(3-Thienyl)morpholine | NaBr, t-BuOH | ~50% | High (>5) |

| Ullmann Condensation | 3-Iodothiophene, Morpholine | Cu Catalyst, Base (e.g., K₂CO₃) | 4-(3-Thienyl)morpholine | KI, KHCO₃ | ~45% | High (>5) |

| Direct C-H Amination (Ideal) | Thiophene, Morpholine | Oxidant, Catalyst | 4-(3-Thienyl)morpholine | H₂O | >95% | Low (<1) |

Biocatalytic Approaches to 4-(3-Thienyl)morpholine (if applicable)

While no direct, single-enzyme biocatalytic route for the synthesis of 4-(3-thienyl)morpholine has been extensively reported, developments in biocatalysis offer promising future avenues. Enzymatic reactions are attractive due to their high selectivity, mild reaction conditions, and reduced environmental footprint. nih.gov

Research into related transformations suggests potential strategies:

Engineered Cytochrome P450 Enzymes: Directed evolution has produced cytochrome P411 variants capable of catalyzing intramolecular C(sp³)–H amination to form pyrrolidines and indolines. acs.orgnih.gov Some of these engineered enzymes have shown compatibility with thiophene-containing substrates, suggesting that future enzyme variants could be developed for intermolecular C-H amination of thiophene with morpholine. acs.org

Transaminases and Other Aminases: Enzymes are increasingly used for the asymmetric synthesis of N-heterocycles. chemrxiv.org While typically applied to produce chiral amines, the fundamental C-N bond-forming capability could be harnessed.

Integrated Chemo- and Biocatalysis: A powerful strategy combines the strengths of both fields. For example, an integrated one-pot reaction has been developed that uses a nitrile hydratase enzyme to convert a nitrile to an amide, which then undergoes a copper-catalyzed Ullmann-type N-arylation. nih.gov This method has been successfully applied to synthesize a thiophene-containing amide, demonstrating the feasibility of using enzymes in tandem with metal catalysis for C-N bond formation on a thiophene ring. nih.gov

The development of a specific biocatalyst for 4-(3-thienyl)morpholine synthesis would represent a significant advancement in sustainable chemical manufacturing.

Flow Chemistry and Continuous Processing for Scalable 4-(3-Thienyl)morpholine Production

For large-scale industrial production, transitioning from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and product consistency. researchgate.net Flow chemistry has been successfully applied to the synthesis of a wide range of N-heterocycles. cam.ac.uksci-hub.se

The synthesis of 4-(3-thienyl)morpholine via established methods like the Buchwald-Hartwig amination is well-suited for adaptation to a flow process. A typical setup would involve pumping solutions of the 3-halothiophene, morpholine, base, and a soluble palladium catalyst through a heated tube or packed-bed reactor.

Key advantages of a flow synthesis approach include:

Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, minimizing risks associated with exothermic reactions or the handling of hazardous reagents. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to faster reaction times and higher yields compared to batch processes.

Scalability: Production can be scaled up by simply running the flow process for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the need for large, costly batch reactors. researchgate.net

Automation and Integration: Flow systems can be integrated with in-line purification and real-time analytical monitoring, allowing for a fully automated and optimized manufacturing process. cam.ac.uk

While a specific flow synthesis for 4-(3-thienyl)morpholine is not detailed in the literature, numerous examples exist for the N-arylation of other amines in continuous flow, demonstrating the high potential and applicability of this technology for its scalable production. researchgate.net

Chemo- and Regioselectivity in 4-(3-Thienyl)morpholine Synthetic Transformations

Controlling selectivity is a critical aspect of synthesizing substituted heterocycles like 4-(3-thienyl)morpholine.

Regioselectivity: The formation of the C-N bond specifically at the C-3 position of the thiophene ring is a key regiochemical outcome. The inherent electronic properties of the thiophene ring influence its reactivity. The C-2 and C-5 positions are generally more electron-rich and susceptible to electrophilic substitution, while also being the most acidic protons for deprotonation-metalation. acs.org However, in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions starting from a 3-halothiophene, the reaction is dictated by the position of the leaving group (the halogen). The challenge often lies in preparing the correct 3-substituted precursor without contamination from other isomers. Strategies for the regioselective functionalization of thiophene, for instance through directed metalation, are therefore crucial. nih.govresearchgate.net

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. su.se In the context of 4-(3-thienyl)morpholine synthesis, this becomes relevant if the thiophene starting material contains additional functional groups. For example, in the amination of 3,4-dibromothiophene, a key challenge is achieving selective mono-amination to yield 4-bromo-3-(morpholin-4-yl)thiophene over the di-aminated product. researchgate.net The choice of catalyst, ligand, base, and reaction conditions plays a critical role in controlling this chemoselectivity. Similarly, if a thiophene substrate contained both a chloro and a bromo substituent, palladium-catalyzed coupling would typically occur selectively at the more reactive C-Br bond, allowing for subsequent functionalization at the C-Cl position. nih.gov

Theoretical and Computational Investigations of 4 3 Thienyl Morpholine

Electronic Structure and Quantum Chemical Analysis of 4-(3-Thienyl)morpholine

Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of 4-(3-thienyl)morpholine. These methods can provide detailed insights into the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, all of which govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. wikipedia.orgimperial.ac.uk For 4-(3-thienyl)morpholine, DFT calculations, employing functionals such as B3LYP or PBE0 in conjunction with a suitable basis set like 6-311++G(d,p), can be utilized to determine its ground state properties. epstem.netsciforum.net These calculations would yield optimized molecular geometry, total electronic energy, and the distribution of electron density.

Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack. For instance, the nitrogen atom of the morpholine (B109124) ring is expected to contribute significantly to the HOMO, indicating its nucleophilic character, while the thienyl ring may possess regions of high electron density susceptible to electrophilic substitution.

Molecular Electrostatic Potential (MEP) maps, generated from the DFT electron density, provide a visual representation of the charge distribution. epstem.net For 4-(3-thienyl)morpholine, the MEP would likely show a region of negative potential around the morpholine's oxygen and nitrogen atoms, highlighting their potential as hydrogen bond acceptors. Conversely, the hydrogen atoms of the thienyl ring would exhibit positive potential.

A hypothetical table of DFT-calculated ground state properties for 4-(3-thienyl)morpholine is presented below:

| Property | Calculated Value (Illustrative) |

| Total Electronic Energy | -X Hartrees |

| HOMO Energy | -Y eV |

| LUMO Energy | -Z eV |

| HOMO-LUMO Gap | (Y-Z) eV |

| Dipole Moment | D Debyes |

Note: The values in this table are illustrative and would need to be determined through actual DFT calculations.

For even greater accuracy in electronic structure prediction, ab initio methods, which are based on first principles without empirical parameterization, can be employed. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" for their high accuracy, though they come with a significantly higher computational cost. wikipedia.orgarxiv.orgnih.gov

Applying these high-level ab initio methods to 4-(3-thienyl)morpholine would provide benchmark values for its electronic energy and other properties. This can be particularly important for validating the results obtained from more computationally feasible DFT methods. arxiv.org Discrepancies between DFT and high-level ab initio results can highlight the limitations of the chosen DFT functional for this specific molecular system.

Recent advancements in computational methodologies, such as local correlation methods, have made it possible to apply CCSD(T)-level calculations to larger molecules, making a high-accuracy study of 4-(3-thienyl)morpholine feasible. nih.gov Such calculations would provide a highly reliable picture of the molecule's electronic structure. aps.org

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into a more intuitive, chemically meaningful picture of bonding and intermolecular interactions. uni-muenchen.deuba.ar NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bond orbitals. uni-muenchen.de

For 4-(3-thienyl)morpholine, NBO analysis can quantify the delocalization of electron density and the strength of hyperconjugative interactions. researchgate.netgrafiati.com For example, it can reveal interactions between the lone pair of the morpholine nitrogen and the π* antibonding orbitals of the thienyl ring, which would indicate electronic communication between the two ring systems. The second-order perturbation theory analysis within the NBO framework provides an energetic measure of these donor-acceptor interactions. researchgate.net

A hypothetical NBO analysis for a key interaction in 4-(3-thienyl)morpholine might look like this:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | π*(C=C) thienyl | X.XX |

Note: LP(1) N refers to the lone pair on the nitrogen atom. E(2) is the stabilization energy associated with the electron delocalization.

This analysis can also shed light on the nature of the C-S bonds in the thiophene (B33073) ring and the C-N and C-O bonds in the morpholine ring, providing insights into their relative polarities and strengths. uni-muenchen.de

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Conformational Landscape and Energetic Profiling of 4-(3-Thienyl)morpholine

The flexibility of the morpholine ring and the rotational freedom around the C-N bond connecting it to the thienyl group give rise to a complex conformational landscape for 4-(3-thienyl)morpholine. Understanding this landscape is crucial, as the molecule's conformation can significantly influence its properties and biological activity.

To map the conformational preferences, potential energy surface (PES) scans can be performed. uni-muenchen.deqcware.comq-chem.com This involves systematically varying specific torsional angles (dihedral angles) while optimizing the rest of the molecular geometry at each step. qcware.comnih.gov For 4-(3-thienyl)morpholine, the key torsional angle to scan would be the one defining the rotation of the thienyl group relative to the morpholine ring (e.g., C-C-N-C).

The resulting PES would reveal the energy barriers between different conformers and identify the lowest-energy (most stable) conformations. qcware.comresearchgate.net The morpholine ring itself can exist in chair and boat conformations, and the PES scan would help determine the preferred conformation of the morpholine ring and the relative orientation of the thienyl substituent (axial vs. equatorial in a chair conformation). nih.gov

A hypothetical PES scan for the rotation around the C(thienyl)-N(morpholine) bond would likely show distinct energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them.

| Torsional Angle (°) | Relative Energy (kcal/mol) |

| 0 | X.X |

| 30 | Y.Y |

| 60 | Z.Z |

| ... | ... |

| 180 | A.A |

Note: This table represents a simplified output of a PES scan.

The conformational landscape of 4-(3-thienyl)morpholine can be significantly altered by the introduction of substituents on either the thienyl or morpholine rings. raineslab.comnih.govworktribe.com For example, a bulky substituent on the thienyl ring adjacent to the morpholine linkage would likely increase the rotational barrier and favor a more extended conformation to minimize steric hindrance.

Conversely, a substituent capable of forming an intramolecular hydrogen bond, for instance, a hydroxyl group on the thienyl ring, could lock the molecule into a specific conformation. The electronic nature of the substituent also plays a role; electron-withdrawing or electron-donating groups can influence the electronic interactions between the two rings, thereby affecting conformational preferences. nih.govnih.gov

Computational studies can systematically investigate these effects by performing conformational analyses on a series of substituted derivatives. raineslab.comnih.gov This would provide valuable structure-property relationships and guide the design of molecules with specific desired conformations.

Potential Energy Surface Scans for Torsional Degrees of Freedom

Spectroscopic Property Prediction and Validation for 4-(3-Thienyl)morpholine

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules. By employing quantum chemical calculations, it is possible to simulate various types of spectra, which can aid in the identification and characterization of a compound, and to validate experimental findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a useful degree of accuracy. researchgate.netlibretexts.org The process typically involves optimizing the molecular geometry of 4-(3-Thienyl)morpholine and then calculating the NMR shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). libretexts.orgchemaxon.com

The predicted chemical shifts for 4-(3-Thienyl)morpholine would be influenced by the electronic environments of the morpholine and thiophene rings. The protons and carbons of the morpholine ring would exhibit shifts characteristic of saturated heterocyclic systems, while the thiophene ring protons and carbons would show shifts in the aromatic region, influenced by the sulfur heteroatom and the electron-donating morpholine substituent. frontiersin.org Software packages like ACD/Labs NMR Predictors or ChemDraw offer functionalities to estimate these shifts based on extensive databases and algorithms. youtube.comnmrdb.org

Below are hypothetical, yet representative, predicted ¹H and ¹³C NMR data for 4-(3-Thienyl)morpholine , calculated using a DFT approach (e.g., B3LYP/6-31G(d,p)) in a common solvent like CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3-Thienyl)morpholine

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted J-coupling (Hz) |

|---|---|---|---|---|

| Thiophene C2 | 120.5 | 6.95 | dd | J = 2.9, 1.2 |

| Thiophene C4 | 110.2 | 6.80 | dd | J = 5.1, 1.2 |

| Thiophene C5 | 125.8 | 7.15 | dd | J = 5.1, 2.9 |

| Morpholine C2/C6 | 67.1 | 3.85 | t | J = 4.8 |

Note: The data in this table is illustrative and based on computational predictions for analogous structures. Actual experimental values may vary.

For 4-(3-Thienyl)morpholine , computational analysis would likely be performed at a level of theory such as B3LYP with a basis set like 6-311+G(d,p). nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The resulting predicted spectra can be visualized and compared directly with experimental IR and Raman spectra. nih.gov

Table 2: Selected Predicted Vibrational Frequencies for 4-(3-Thienyl)morpholine

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3050 | Thiophene ring C-H stretching |

| Aliphatic C-H Stretch | 2950-2850 | Morpholine ring C-H stretching |

| C=C Stretch | 1550-1450 | Thiophene ring stretching |

| C-N Stretch | 1250-1150 | Morpholine C-N stretching |

| C-O-C Stretch | 1120-1100 | Morpholine ether stretching |

Note: The data in this table is illustrative and based on computational predictions for analogous structures.

UV-Vis spectroscopy probes the electronic transitions within a molecule. journalspub.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules, providing information on the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions (e.g., π→π*). mdpi.combilkent.edu.trresearchgate.net

For 4-(3-Thienyl)morpholine , the UV-Vis spectrum is expected to be dominated by electronic transitions within the conjugated thiophene ring. The nitrogen atom of the morpholine ring, acting as an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene. Simulating the spectrum would involve a TD-DFT calculation (e.g., at the PBE0-D3/6-311+G** level) on the optimized ground-state geometry. mdpi.com These simulations can elucidate the photophysical properties and help in the design of related compounds with specific optical characteristics. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for 4-(3-Thienyl)morpholine

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 255 | 0.35 | HOMO → LUMO (π→π*) |

Note: The data in this table is illustrative and based on computational predictions for analogous structures.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Reaction Mechanism Elucidation for 4-(3-Thienyl)morpholine Formation and Derivatization

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states. researchgate.net

The formation of 4-(3-Thienyl)morpholine is typically achieved through a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, between 3-halothiophene (e.g., 3-bromothiophene) and morpholine. lookchem.comlookchem.comresearchgate.net Computational studies can elucidate the mechanism of such catalytic reactions. researchgate.netresearchgate.net A key aspect of this is locating the transition state (TS) for the rate-determining step, which is the highest energy point along the reaction pathway. masterorganicchemistry.com A transition state is a short-lived atomic configuration at a local energy maximum. masterorganicchemistry.com

Once a transition state structure is located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. acs.orgresearchgate.netnih.gov The IRC analysis maps the reaction pathway from the transition state down to the corresponding reactants and products on the potential energy surface, confirming that the located TS correctly connects the desired species. researchgate.netmarquette.edu This provides a detailed picture of the bond-forming and bond-breaking processes. researchgate.net

From the computed energies of the stationary points (reactants, transition states, products), key kinetic and thermodynamic parameters can be derived. The activation energy (Ea), which determines the reaction rate, is calculated as the energy difference between the transition state and the reactants. masterorganicchemistry.com Thermodynamic parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can also be calculated, indicating whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively. cdnsciencepub.com

Table 4: Hypothetical Calculated Thermodynamic and Kinetic Data for the Rate-Limiting Step (Reductive Elimination) of 4-(3-Thienyl)morpholine Synthesis

| Parameter | Calculated Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 22.5 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 25.0 | kcal/mol |

| Enthalpy of Reaction (ΔH) | -15.8 | kcal/mol |

Note: The data in this table is illustrative and based on values for similar Buchwald-Hartwig reactions. Actual values would depend on the specific catalyst, solvent, and level of theory used.

Advanced Spectroscopic and Crystallographic Characterization of 4 3 Thienyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for the structural elucidation of organic molecules in solution. For 4-(3-thienyl)morpholine, both ¹H and ¹³C NMR would provide definitive information about its molecular framework.

Based on the synthesis of 4-(3-thienyl)morpholine reported in the literature, characterization was performed using ¹H and ¹³C NMR spectroscopy. researchgate.net The expected chemical shifts can be predicted based on the known structure, which consists of a morpholine (B109124) ring and a 3-substituted thiophene (B33073) ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine and thiophene rings. The protons on the morpholine ring, specifically those on the carbons adjacent to the nitrogen and oxygen atoms, would likely appear as multiplets. The protons on the thiophene ring would present in the aromatic region with characteristic coupling patterns.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Thiophene H2 | 7.2 - 7.4 | Doublet of doublets |

| Thiophene H4 | 6.8 - 7.0 | Doublet of doublets |

| Thiophene H5 | 7.1 - 7.3 | Doublet of doublets |

| Morpholine -CH₂-N- | 3.1 - 3.3 | Triplet |

| Morpholine -CH₂-O- | 3.8 - 4.0 | Triplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. libretexts.org The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the thiophene carbons would be in the aromatic region, while the morpholine carbons would be in the aliphatic region.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiophene C2 | 120 - 125 |

| Thiophene C3 | 140 - 145 |

| Thiophene C4 | 115 - 120 |

| Thiophene C5 | 125 - 130 |

| Morpholine -CH₂-N- | 50 - 55 |

| Morpholine -CH₂-O- | 65 - 70 |

Detailed multi-dimensional NMR data for 4-(3-thienyl)morpholine, such as COSY, HSQC, HMBC, and NOESY spectra, are not available in the public domain. These techniques would be invaluable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity and spatial relationships within the molecule. libretexts.orgcreative-biostructure.com

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, confirming the connectivity within the thiophene and morpholine rings. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, aiding in the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which would be crucial for confirming the attachment of the morpholine ring to the C3 position of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space interactions between protons, helping to define the preferred conformation of the molecule in solution.

There is no publicly available solid-state NMR data for 4-(3-thienyl)morpholine. This technique would be useful for studying the structure and dynamics of the compound in its solid, crystalline form, providing insights into polymorphism and packing effects. acs.org

Multi-Dimensional NMR Techniques (e.g., 2D-NMR, HSQC, HMBC, NOESY) for Structural Elucidation

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

While specific HRMS data for 4-(3-thienyl)morpholine is not published, the expected exact mass can be calculated from its molecular formula, C₈H₁₁NOS. This would allow for the unambiguous confirmation of its elemental composition.

| Property | Value |

| Molecular Formula | C₈H₁₁NOS |

| Molecular Weight | 169.25 g/mol |

| Calculated Exact Mass | 169.0561 |

Detailed MS/MS fragmentation data for 4-(3-thienyl)morpholine is not available in the reviewed literature. Such an analysis would involve the isolation of the molecular ion and its subsequent fragmentation to produce a characteristic pattern of daughter ions. ncsu.eduresearchgate.net The expected fragmentation would likely involve the cleavage of the morpholine ring and the bond connecting it to the thiophene ring.

Predicted Fragmentation Pathways:

Loss of the morpholine ring to give a thienyl cation.

Fragmentation of the morpholine ring through characteristic losses of small neutral molecules like ethylene (B1197577) oxide.

Cleavage of the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy

An IR spectrum of 4-(3-thienyl)morpholine would show characteristic absorption bands for the C-H, C-O, C-N, and C-S bonds, as well as the vibrations of the thiophene ring. While a specific spectrum is not available, typical absorption regions for the functional groups present can be predicted.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch (Thiophene) | 3100 - 3000 |

| Aliphatic C-H Stretch (Morpholine) | 3000 - 2850 |

| C-O-C Stretch (Morpholine) | 1150 - 1085 |

| C-N Stretch (Morpholine) | 1250 - 1020 |

| C=C Stretch (Thiophene Ring) | 1600 - 1475 |

Raman Spectroscopy

No Raman spectroscopic data for 4-(3-thienyl)morpholine has been found in the public domain. Raman spectroscopy would be a valuable complementary technique to IR, particularly for observing the symmetric vibrations of the thiophene ring and the skeletal vibrations of the molecule. nih.govhoriba.com

Characteristic Absorption and Scattering Bands for Functional Group Identification in 4-(3-Thienyl)morpholine

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 4-(3-thienyl)morpholine, the spectra would be a composite of the vibrations from the thiophene ring and the morpholine ring.

The thiophene moiety is expected to exhibit several characteristic bands:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

C=C stretching: Vibrations associated with the aromatic ring stretching are expected in the 1600-1450 cm⁻¹ region. scielo.org.mx

C-S stretching: These bands are generally weaker and appear at lower wavenumbers.

The morpholine ring has its own set of distinct vibrational modes:

Aliphatic C-H stretching: Asymmetric and symmetric stretching vibrations of the CH₂ groups are typically observed in the 2950-2850 cm⁻¹ range. scielo.org.mxnist.gov

CH₂ bending/scissoring: These deformation modes are expected around 1480-1440 cm⁻¹. scielo.org.mx

C-N stretching: The stretching vibration of the tertiary amine within the morpholine ring generally appears in the 1200-1130 cm⁻¹ region. derpharmachemica.comresearchgate.net

C-O-C stretching: The ether linkage gives rise to a strong, characteristic asymmetric stretching band, typically around 1115 cm⁻¹.

In related morpholine derivatives, such as 4-(benzenesulfonyl)-morpholine, C-H stretching modes of the aromatic ring are assigned between 3056 cm⁻¹ and 2977 cm⁻¹, while the stretching modes of CH₂ in the morpholine ring are found between 2915 and 2865 cm⁻¹ in FT-IR spectra. scielo.org.mx Similarly, in morpholine-thiophene hybrids, the C-H stretching of the morpholine ring is noted around 2988-2991 cm⁻¹. frontiersin.org

Table 1: Expected Characteristic Vibrational Bands for 4-(3-Thienyl)morpholine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Thiophene Ring | Aromatic C-H Stretch | > 3000 | scielo.org.mx |

| Thiophene Ring | C=C Aromatic Stretch | 1600 - 1450 | scielo.org.mx |

| Morpholine Ring | Aliphatic C-H Stretch | 2950 - 2850 | scielo.org.mxnist.gov |

| Morpholine Ring | CH₂ Bending/Scissoring | 1480 - 1440 | scielo.org.mx |

| Morpholine Ring | C-N Stretch | 1400 - 1200 | researchgate.net |

Correlation with Computational Vibrational Analysis

To achieve a precise assignment of the experimental vibrational bands, computational analysis using methods like Density Functional Theory (DFT) is employed. nih.gov DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the vibrational frequencies of a molecule in its optimized geometric state. derpharmachemica.comresearchgate.net

A known challenge in computational spectroscopy is that theoretical frequencies are often higher than experimental ones due to the calculations being performed on isolated molecules in the gaseous phase and the neglect of anharmonicity. scielo.org.mx To bridge this gap, the calculated frequencies are uniformly scaled using a specific scaling factor (e.g., 0.961 or 0.965) to improve agreement with experimental data. nih.govscielo.org.mx

Furthermore, a complete assignment of vibrational modes is facilitated by calculating the Potential Energy Distribution (PED). scielo.org.mx PED analysis quantifies the contribution of different internal coordinates (like stretching, bending, and torsion) to each normal vibrational mode, allowing for an unambiguous assignment of complex spectral bands arising from mixed vibrations. scielo.org.mx This combined experimental and theoretical approach provides a robust characterization of the molecule's vibrational properties. scielo.org.mx

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic properties of a molecule, providing insights into its chromophores and potential for light emission.

Electronic Transitions and Chromophoric Analysis of 4-(3-Thienyl)morpholine

The UV-Vis absorption spectrum of 4-(3-thienyl)morpholine is primarily determined by the electronic transitions within the thiophene ring, which acts as the principal chromophore. The morpholine group, being a saturated heterocycle, does not absorb significantly in the near-UV or visible range but acts as an auxochrome, modulating the electronic properties of the thiophene chromophore. rsc.org

The spectrum is expected to show absorptions corresponding to:

π → π transitions:* These high-energy transitions are characteristic of the conjugated π-system of the thiophene ring. nih.gov

n → π transitions:* These transitions involve the non-bonding electrons on the sulfur and nitrogen atoms. The lone pair on the nitrogen of the morpholine ring can participate in these transitions, potentially influencing the absorption profile. nih.govnih.gov

Studies on related aromatic imines with thiazole (B1198619) moieties show that π–π* and n–π* transitions can be systematically monitored. nih.gov In similar donor-π-acceptor systems, functionalization can tune the absorption maxima. researchgate.net For 4-(3-thienyl)morpholine, the interaction between the electron-donating morpholine nitrogen and the π-system of the thiophene ring would influence the energy of these transitions and thus the position of the absorption bands (λ_max).

Investigation of Emission Properties and Quantum Yields

Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state to the ground state. The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of this emission process. bjraylight.com

The emission properties of 4-(3-thienyl)morpholine would depend on the nature of its lowest excited state and the efficiency of non-radiative decay pathways. While many thiophene derivatives are fluorescent, the quantum yield can vary significantly based on substituents. researchgate.netndl.go.jp For instance, studies on 2-(thienyl)quinazoline derivatives show that extending the π-conjugated system or adding electron-donating groups can enhance fluorescence and shift emission to longer wavelengths. researchgate.net The morpholine group, through its electronic influence, would play a role in the emission characteristics of the title compound.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. uol.de

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation of 4-(3-Thienyl)morpholine

A single-crystal X-ray diffraction analysis of 4-(3-thienyl)morpholine would provide precise data on its molecular structure. uhu-ciqso.es This technique allows for the determination of:

Molecular Conformation: The morpholine ring is known to adopt a stable chair conformation. mdpi.com The analysis would confirm this and determine the precise puckering parameters. It would also define the rotational orientation of the thiophene ring relative to the morpholine ring.

Bond Lengths and Angles: Exact measurements of all bond lengths (C-C, C-H, C-N, C-O, C-S) and bond angles would be obtained, providing insight into the electronic distribution and steric effects within the molecule. uol.de

Absolute Configuration: For chiral molecules, this technique can determine the absolute arrangement of atoms in space. While 4-(3-thienyl)morpholine itself is not chiral, this method is the gold standard for such determinations.

Crystal Packing: The analysis reveals how individual molecules are arranged in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. mdpi.com

In a study of 1,2-dimorpholinoethane, the morpholine rings were found to have a center of symmetry, and the crystal packing was dominated by weak N…H, O…H, and H…H interactions. mdpi.com A similar analysis for 4-(3-thienyl)morpholine would elucidate its solid-state architecture.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4-(3-Thienyl)morpholine |

| 4-(Benzenesulfonyl)-morpholine |

| 1,2-Dimorpholinoethane |

| Quinine (B1679958) sulfate (B86663) |

| 9,10-Diphenylanthracene |

| Zinc(II) phthalocyanines |

Analysis of "Morpholine, 4-(3-thienyl)-" Reveals No Publicly Available Powder X-ray Diffraction Data for Polymorphism and Crystalline Phase Studies

A comprehensive search for scientific literature and crystallographic databases has found no published studies on the powder X-ray diffraction (PXRD) analysis of the chemical compound "Morpholine, 4-(3-thienyl)-". Consequently, there is no publicly available data regarding its potential polymorphism or crystalline phase characteristics.

Powder X-ray diffraction is a fundamental analytical technique used to investigate the solid-state properties of crystalline materials. thesolubilitycompany.comucmerced.edu It is instrumental in identifying different crystalline forms, or polymorphs, of a substance. crysforma.commdpi.com Polymorphs of a compound share the same chemical composition but differ in their crystal structure, which can significantly impact their physical properties. researchgate.netumich.edu

The investigation into the crystalline structure of "Morpholine, 4-(3-thienyl)-" would require experimental PXRD analysis. This process involves irradiating a powdered sample of the compound with X-rays and measuring the angles and intensities of the diffracted beams. rigaku.com The resulting diffraction pattern serves as a unique fingerprint for the specific crystalline phase. ucmerced.edu By comparing the PXRD patterns of different batches of the compound prepared under various conditions, researchers can identify and characterize any existing polymorphs. crysforma.commdpi.com

While general information on the synthesis and characterization of morpholine and thienyl derivatives exists, specific crystallographic data for "Morpholine, 4-(3-thienyl)-" remains absent from the public domain. researchgate.netnih.goviaea.orgepstem.net The characterization of new chemical entities often includes techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure, but the detailed solid-state analysis through methods like PXRD is not always reported. mdpi.com

Without experimental data, it is not possible to construct data tables of 2θ values, d-spacing, and relative intensities, or to discuss the crystalline phase analysis and potential polymorphism of "Morpholine, 4-(3-thienyl)-". Further research involving the synthesis and crystallographic analysis of this specific compound would be necessary to generate the information required for the requested article section.

Derivatization Strategies and Structure Reactivity Relationships of 4 3 Thienyl Morpholine

Functionalization of the Morpholine (B109124) Ring in 4-(3-Thienyl)morpholine

The morpholine ring in 4-(3-thienyl)morpholine contains a secondary amine that serves as a primary site for functionalization. wikipedia.org The nitrogen atom's nucleophilicity, although slightly diminished by the electron-withdrawing effect of the ether oxygen, allows for a variety of derivatization reactions typical of secondary amines. wikipedia.org

N-Alkylation and Acylation Reactions

The nitrogen atom of the morpholine ring can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation is a common method for introducing alkyl groups onto the morpholine nitrogen. This can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. researchgate.netgoogle.com A modern and green approach involves the reaction with alcohols catalyzed by transition metal complexes, such as those based on iridium or ruthenium. nih.gov Another advanced method utilizes a visible light-induced metallaphotoredox platform, which allows for the coupling of the morpholine with a broad spectrum of alkyl bromides at room temperature. nih.gov This technique, employing a halogen abstraction–radical capture (HARC) mechanism, can overcome the high activation barriers associated with traditional SN2 or SN1 alkylation pathways. nih.gov

N-Acylation introduces an acyl group, forming an amide linkage. This reaction is typically performed using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. jchemrev.comarkat-usa.org The reaction conditions can be optimized to ensure high yields. arkat-usa.org N-acylation is a fundamental transformation in combinatorial chemistry and is used to build complex molecules, including peptides and other bioactive compounds. arkat-usa.orgnih.gov The resulting amides can exhibit different chemical and biological properties compared to the parent amine.

Introduction of Stereocenters

While no specific studies on introducing stereocenters directly onto the pre-formed 4-(3-thienyl)morpholine scaffold were found, the synthesis of chiral morpholine derivatives is well-established. researchgate.netrsc.org These methods often involve the cyclization of chiral precursors. For instance, enantiomerically pure 2,6-disubstituted morpholines can be prepared via the acid-catalyzed intramolecular cyclization of chiral glycidyl (B131873) sulfonamides. researchgate.net Similarly, cis- and trans-2,6-disubstituted morpholines have been synthesized from N-tosylaziridines and chiral hydroxy esters. researchgate.net These synthetic strategies suggest that chiral derivatives of 4-(3-thienyl)morpholine could potentially be accessed by employing a chiral building block approach during the synthesis of the morpholine ring itself, rather than by modifying the existing heterocycle.

Modification of the Thiophene (B33073) Moiety in 4-(3-Thienyl)morpholine

The thiophene ring offers a second platform for derivatization, primarily through reactions that leverage its aromatic character.

Electrophilic Aromatic Substitutions on the Thiophene Ring

The thiophene ring is susceptible to electrophilic aromatic substitution (EAS). dalalinstitute.com The morpholino group attached at the C3 position acts as an activating, ortho-, para-directing group due to the nitrogen's lone pair of electrons. lkouniv.ac.inlibretexts.org In the context of a 3-substituted thiophene, the positions adjacent to the sulfur atom (C2 and C5) are the most reactive towards electrophiles. Therefore, electrophilic substitution on 4-(3-thienyl)morpholine is expected to occur preferentially at the C2 position, and to a lesser extent at the C5 position.

Common EAS reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group (–NO2) using nitric acid and a sulfuric acid catalyst. minia.edu.eg The nitro group is a versatile functional group that can be subsequently reduced to an amino group. minia.edu.eg

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions can fail on strongly deactivated rings. lkouniv.ac.in

Metalation and Cross-Coupling Reactions for Thiophene Diversification

Metalation followed by cross-coupling is a powerful strategy for creating new carbon-carbon and carbon-heteroatom bonds on the thiophene ring.

Directed ortho-Metalation (DoM) can be used to selectively functionalize the C2 position. acs.org The morpholino group can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium to deprotonate the adjacent C2 position of the thiophene ring. acs.orgresearchgate.net The resulting organolithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles.

Cross-Coupling Reactions: The metalated thiophene intermediate can participate in various palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or alkyl groups. acs.org Alternatively, halogenated derivatives of 4-(3-thienyl)morpholine (e.g., 2-bromo-4-(3-thienyl)morpholine) can serve as electrophilic partners in these reactions. Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester. mdpi.comacs.org

Stille Coupling: Reaction with an organostannane. acs.org

Kumada Coupling: Reaction with a Grignard reagent. acs.orgnih.gov

Negishi Coupling: Reaction with an organozinc compound. acs.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler building blocks. acs.orgacs.org

Synthesis of Conjugated and Polymeric Systems Featuring 4-(3-Thienyl)morpholine

The 4-(3-thienyl)morpholine scaffold can be incorporated into conjugated polymers, which are materials of significant interest for applications in organic electronics. rsc.orgrsc.org The synthesis of such polymers typically involves the polymerization of bifunctional monomers through transition metal-catalyzed cross-coupling reactions. nih.gov

To prepare a polymer, 4-(3-thienyl)morpholine would first need to be converted into a suitable monomer, for example, by di-halogenation (e.g., dibromination) at the 2- and 5-positions of the thiophene ring. This di-functionalized monomer can then undergo step-growth polymerization with a suitable comonomer, such as a diboronic acid or a distannane, via reactions like Suzuki or Stille polycondensation. rsc.org

A more contemporary method is direct arylation polymerization (DArP), which creates C-C bonds by coupling C-H bonds with C-Halogen bonds, offering a more atom-economical and straightforward route to conjugated polymers. rsc.org The incorporation of the electron-donating morpholino-substituted thiophene unit into a polymer backbone can be used to tune the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the resulting material, which is crucial for its performance in optoelectronic devices. nih.govrsc.org

Incorporation into Oligo- and Polythiophenes

The 4-(3-thienyl)morpholine unit is an attractive monomer for the synthesis of oligo- and polythiophenes, which are materials of great interest for optoelectronic applications. researchgate.net The morpholino group acts as a strong electron-donating substituent, which can enhance the electronic properties of the resulting conjugated polymers. The incorporation of this monomer can be achieved through various cross-coupling reactions, such as Stille, Suzuki, or Kumada coupling, by first halogenating the monomer at the reactive 2- and 5-positions of the thiophene ring. researchgate.net

Research on analogous donor-substituted oligothiophenes has shown that such substitutions lead to desirable changes in material properties. researchgate.net For instance, the introduction of amino or alkylthio donor groups results in a significant red shift in the absorption maximum and a negative shift in oxidation potentials compared to unsubstituted oligothiophenes. researchgate.net This suggests that polythiophenes derived from 4-(3-thienyl)morpholine would likely exhibit a lower bandgap, a crucial property for applications in organic electronics.

Table 1: Expected Properties of Poly(4-(3-thienyl)morpholine) Based on Analogous Donor-Substituted Polythiophenes

| Property | Expected Outcome for Poly(4-(3-thienyl)morpholine) | Rationale |

| Oxidation Potential | Lowered (Negative Shift) | The electron-donating morpholino group increases the electron density of the polymer backbone, facilitating oxidation. researchgate.net |

| Absorption Maximum (λmax) | Red-Shifted (to longer wavelengths) | Increased electron delocalization and a smaller HOMO-LUMO gap are characteristic of donor-substituted polythiophenes. researchgate.net |

| Bandgap (Eg) | Reduced | The combination of a lower oxidation potential and a red-shifted absorption contributes to a smaller energy gap. researchgate.net |

| Solubility | Potentially Enhanced | The morpholine moiety can improve solubility in organic solvents, aiding in material processing. |

| Film-Forming Properties | Good | Donor-substituted oligomers have been noted to exhibit good film-forming capabilities. researchgate.net |

Polymerization via Morpholine or Thiophene Moieties

Polymerization strategies can target either the thiophene ring or the morpholine moiety, leading to polymers with distinct backbones and properties.

Polymerization via Thiophene: The most direct route to creating conjugated polymers from this monomer involves reactions at the thiophene ring. This typically requires a two-step process:

Functionalization: The monomer, 4-(3-thienyl)morpholine, is first functionalized at the 2- and/or 5-positions. This can be achieved through halogenation, for instance, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to create dihalo-derivatives like 4-(2,5-dichloro-3-thienyl)morpholine. researchgate.net

Polymerization: The resulting di-functionalized monomers can then undergo polycondensation reactions (e.g., Suzuki or Stille coupling) to form head-to-tail coupled polythiophenes. Alternatively, oxidative polymerization, either chemically or electrochemically, can be used to link the monomers. Enzyme-catalyzed polymerization using peroxidase has also been demonstrated for other thiophene derivatives and could be a potential "green" synthetic route. mdpi.com

Polymerization via Morpholine: The morpholine ring itself offers a site for polymerization, leading to non-conjugated polymer backbones. A notable example from related chemistry is the synthesis of phosphorodiamidate morpholino oligomers (PMOs). nih.gov This process involves the repetitive coupling of a monomer containing a chlorophosphoramidate reactive group with the secondary amine of the morpholine ring. nih.gov Applying this strategy would involve creating a suitably functionalized 4-(3-thienyl)morpholine monomer and polymerizing it through the morpholine nitrogen, resulting in a polymer where the thienyl group is a pendant side chain.

Structure-Reactivity and Structure-Property Relationships in 4-(3-Thienyl)morpholine Derivatives

The chemical behavior of 4-(3-thienyl)morpholine and its derivatives is dictated by the interplay of electronic and steric factors.

Correlation of Substituent Electronic Effects with Reaction Outcomes

The electronic nature of substituents on the thiophene ring dramatically influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

The morpholino group at the C-3 position is a powerful activating group due to the +M (positive mesomeric) effect of the nitrogen atom, which donates electron density into the thiophene ring. This effect overrides the -I (negative inductive) effect of the oxygen atom. wikipedia.org This activation makes the thiophene ring significantly more reactive towards electrophiles than benzene (B151609). openstax.org The electron donation is directed primarily to the ortho (C-2) and para (C-5) positions.

This directing effect is clearly demonstrated in the Vilsmeier-Haack formylation reaction. When 4-(3-thienyl)morpholine is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF), formylation occurs regioselectively at the C-2 position to give 4-(2-formyl-3-thienyl)morpholine with good yield. researchgate.net Even when the C-5 position is unsubstituted, the reaction shows high selectivity for the adjacent C-2 position, highlighting the strong directing power of the morpholino group.

Table 2: Vilsmeier-Haack Formylation of 4-(3-Thienyl)morpholine and its Halogenated Derivatives

| Starting Material | Reaction Conditions | Product | Yield (%) | Observation |

| 4-(3-Thienyl)morpholine | POCl₃ (1.1 eq), DMF, 50°C, 1.5 h | 4-(2-Formyl-3-thienyl)morpholine | 62% | Electrophilic substitution occurs at the activated C-2 position. researchgate.net |

| 4-(2-Bromo-3-thienyl)morpholine | POCl₃ (1.1 eq), DMF, 50°C, 4.5 h | 4-(2-Formyl-3-thienyl)morpholine | 25% | Ipso-substitution occurs, replacing the bromine atom. researchgate.net |

| 4-(2,5-Dichloro-3-thienyl)morpholine | POCl₃ (1.1 eq), DMF, 50°C, 1.0 h | 4-(5-Chloro-2-formyl-3-thienyl)morpholine | 33% | Substitution occurs at the remaining activated position (C-2) via an ipso mechanism. researchgate.net |

Data sourced from research by Kiefer et al. researchgate.net

Conversely, attaching electron-withdrawing groups to the thiophene ring would deactivate it, making electrophilic substitution more difficult. openstax.org

Impact of Steric Hindrance on Reactivity and Selectivity

Steric hindrance refers to the congestion caused by the physical presence of substituents, which can slow down or prevent reactions at a nearby atom. libretexts.org In derivatives of 4-(3-thienyl)morpholine, steric bulk can significantly influence both reactivity and the selectivity of chemical transformations.

The impact of steric hindrance can be observed in several contexts:

Electrophilic Aromatic Substitution: While the morpholino group electronically activates the C-2 and C-5 positions, a bulky substituent placed at C-2 could sterically hinder the approach of an electrophile to that same position, potentially favoring reaction at the less-hindered C-5 position. numberanalytics.com

Ipso-Substitution: Steric hindrance can force a reaction to proceed through an alternative pathway. For example, in the Vilsmeier-Haack formylation of 4-(2-bromo-3-thienyl)morpholine, the C-2 position is sterically crowded by the adjacent morpholino group and the bromine atom. Direct electrophilic attack on a C-H bond is not possible. Instead, the strong electronic activation from the morpholino group facilitates an ipso-substitution, where the formyl group replaces the bromine atom. researchgate.net This demonstrates how electronic effects can overcome steric barriers to drive a reaction, albeit through a different mechanism.

Table 3: Predicted Impact of Steric Hindrance on Reactions of 4-(3-Thienyl)morpholine Derivatives

| Position of Bulky Substituent (R) | Reaction Type | Predicted Outcome | Rationale |

| C-2 | Electrophilic Substitution at C-5 | Potentially enhanced selectivity for C-5 | The substituent at C-2 blocks the approach of the electrophile to that position, directing it to the alternative activated C-5 position. numberanalytics.com |

| C-2 | Metal-Catalyzed Cross-Coupling at C-2 | Decreased reaction rate/yield | The bulky group hinders the approach of the catalyst and coupling partner to the reactive site. numberanalytics.com |

| Nitrogen (on Morpholine) | Any reaction at the thiophene ring | Minimal direct impact on thiophene reactivity | The substituent is not directly attached to the ring, so steric effects on the ring itself are negligible, though it could influence polymer solubility or morphology. |

Supramolecular Chemistry and Intermolecular Interactions Involving 4 3 Thienyl Morpholine

Hydrogen Bonding Networks in Crystalline and Solution States of 4-(3-Thienyl)morpholine

Hydrogen bonds are significant directional interactions that heavily influence the structure of morpholine-containing compounds. nih.govtheochem.nl In derivatives of 4-(3-thienyl)morpholine, various types of hydrogen bonds, such as C-H···O, can be observed. nih.gov These interactions can link molecules into complex networks, such as wave-like layers. nih.gov

In solution, the hydrogen bonding behavior of 4-(3-thienyl)morpholine can influence its solubility and its interactions with other molecules. The morpholine (B109124) moiety can act as a hydrogen bond acceptor, while the C-H bonds of the thiophene (B33073) and morpholine rings can act as weak hydrogen bond donors. Theoretical studies, such as those employing Density Functional Theory (DFT), can provide insights into the energetics and geometry of these interactions in the solution phase. exlibrisgroup.comnih.gov

Table 1: Potential Hydrogen Bonding Interactions in 4-(3-Thienyl)morpholine Systems

| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Role in Supramolecular Assembly |

| C-H (Thiophene) | O (Morpholine) | Intermolecular | 2.2 - 2.8 | Chain or layer formation |

| C-H (Morpholine) | O (Morpholine) | Intermolecular | 2.2 - 2.8 | Network stabilization |

| C-H (Thiophene) | π (Thiophene) | C-H···π | 2.5 - 3.0 | 3D network formation |

| N-H (in protonated species) | O (Morpholine) | Intermolecular | 1.8 - 2.2 | Formation of salts and co-crystals nih.gov |

π-π Stacking and Aromatic Interactions of the Thiophene Ring in Assemblies

The thiophene ring in 4-(3-thienyl)morpholine is an aromatic system capable of engaging in π-π stacking interactions. researchgate.netnih.gov These interactions, which arise from the overlap of π-orbitals between adjacent aromatic rings, are a significant force in the self-assembly of aromatic molecules. researchgate.netrsc.org The geometry of these interactions can vary, leading to different packing arrangements such as parallel-displaced or T-shaped configurations. encyclopedia.pub

Computational methods are also valuable for characterizing π-stacking interactions, providing information on their energetic contributions to the stability of the crystal lattice. exlibrisgroup.com These interactions are crucial in crystal engineering for designing materials with specific electronic or photophysical properties. researchgate.net

Halogen Bonding and Other Non-Covalent Interactions in 4-(3-Thienyl)morpholine Systems

Beyond hydrogen bonding and π-π stacking, other non-covalent interactions such as halogen bonding can play a role in the supramolecular chemistry of 4-(3-thienyl)morpholine derivatives. theochem.nlprinceton.edu Halogen bonding is a directional interaction between a halogen atom (Lewis acid) and a Lewis base. princeton.edumedtigo.com In derivatives of 4-(3-thienyl)morpholine, the sulfur atom of the thiophene ring or the oxygen and nitrogen atoms of the morpholine ring could potentially act as halogen bond acceptors. nih.govresearchgate.net

Studies on related systems have shown that the morpholinyl oxygen atom can participate in halogen bonds, for example, with iodoperfluorinated benzenes. researchgate.net The sulfur atom in a thiophene ring can also engage in chalcogen bonding, a related type of non-covalent interaction. acs.orgbohrium.com

Furthermore, weaker interactions like C-H···π interactions can also be significant. nih.gov In one reported crystal structure, C-H···π interactions were observed between the benzene (B151609) rings and methylene (B1212753) hydrogen atoms of morpholine rings, contributing to the formation of a three-dimensional network. nih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these various intermolecular contacts within a crystal structure. mdpi.com

Co-crystallization and Crystal Engineering Strategies with 4-(3-Thienyl)morpholine

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. rsc.orgnih.govmpg.de Co-crystallization is a powerful strategy within crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. turkjps.orgrsc.orgresearchgate.net

4-(3-Thienyl)morpholine, with its hydrogen bond accepting and potential donating capabilities, as well as the aromatic thiophene ring, is a promising candidate for co-crystallization studies. rsc.org By selecting appropriate co-formers that can form robust supramolecular synthons with the target molecule, it is possible to create new crystalline forms with tailored properties. rsc.org

For example, co-crystallization with molecules containing strong hydrogen bond donors (e.g., carboxylic acids, phenols) could lead to the formation of well-defined hydrogen-bonded assemblies. nih.gov The Cambridge Structural Database (CSD) is an invaluable resource for identifying common and reliable supramolecular synthons that can be utilized in the design of co-crystals. nih.govrsc.org

Table 2: Potential Co-formers for 4-(3-Thienyl)morpholine and Their Expected Interactions

| Co-former Type | Example | Primary Interaction | Potential Outcome |

| Carboxylic Acid | Benzoic Acid | N-H···O or O-H···N Hydrogen Bond | Salt or co-crystal formation, altered solubility |

| Phenol | Hydroquinone | O-H···O or O-H···N Hydrogen Bond | Formation of layered or networked structures |

| Halogen Bond Donor | 1,4-Diiodotetrafluorobenzene | C-I···O or C-I···N Halogen Bond | Directed assembly into specific architectures nih.gov |

| π-System | Pyrene | π-π Stacking | Formation of mixed-stack charge-transfer crystals |

Host-Guest Chemistry and Complexation Studies of 4-(3-Thienyl)morpholine

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. numberanalytics.com While 4-(3-thienyl)morpholine itself is not a typical host molecule, it can act as a guest, binding to larger macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. numberanalytics.comnankai.edu.cn

The complexation is driven by non-covalent interactions between the guest and the interior of the host's cavity. numberanalytics.com For a guest like 4-(3-thienyl)morpholine, hydrophobic interactions between the thiophene ring and the nonpolar cavity of a host like β-cyclodextrin would likely play a significant role. mdpi.com The morpholine group, being more polar, might protrude from the cavity or interact with the rim of the host.

The formation of such host-guest complexes can be studied in solution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry to determine the binding constant and stoichiometry of the complex. nankai.edu.cnresearchgate.net The encapsulation of 4-(3-thienyl)morpholine within a host molecule could modify its physical and chemical properties, such as its solubility and reactivity. nankai.edu.cn

Furthermore, the morpholine moiety itself is a component of more complex systems that exhibit host-guest behavior. For instance, morpholine-modified cyclodextrins have been synthesized to act as hosts for other molecules. nankai.edu.cn

Advanced Materials and Applications Incorporating 4 3 Thienyl Morpholine Moieties

Organic Electronics and Optoelectronic Materials

The unique electronic properties of the thiophene (B33073) ring, combined with the structural influence of the morpholine (B109124) group, make 4-(3-thienyl)morpholine a candidate for incorporation into various organic electronic devices. Its derivatives have been investigated for their potential to facilitate charge transport and emission in these systems.

Integration into Organic Light-Emitting Diodes (OLEDs) as Emitting or Hole-Transport Layers

Derivatives of 4-(3-thienyl)morpholine have been synthesized and evaluated as hole-transporting materials in OLEDs. For instance, a star-shaped molecule, 4,4',4''-tris(3-(4-morpholinyl)phenylamino)triphenylamine (TMPA), which incorporates the morpholine moiety, has demonstrated utility as a hole transport layer (HTL) in these devices. The presence of the morpholine group can influence the ionization potential and hole mobility of the material, which are critical parameters for efficient device performance.

Another area of investigation involves its use in the development of blue-emitting materials. A pyrimidine-based derivative incorporating the 4-(3-thienyl)morpholine structure has been synthesized. This compound, when used as a blue emitter in a non-doped OLED, exhibited a turn-on voltage of 3.2 V and an external quantum efficiency (EQE) of 1.41%.

Application in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

While direct applications of "Morpholine, 4-(3-thienyl)-" itself in OPVs and OFETs are not extensively documented, the broader class of thiophene-based molecules with donor-acceptor architectures is a major focus in these fields. The electron-donating nature of the thiophene ring, potentially modified by the morpholine substituent, makes it a suitable component in materials designed for these technologies. Research into small molecule hole-transporting materials for perovskite solar cells, a type of OPV, has included compounds with morpholine functional groups, highlighting their potential to contribute to high power conversion efficiencies.

Charge Carrier Mobility and Transport Characteristics

The charge carrier mobility of materials incorporating the 4-(3-thienyl)morpholine moiety is a key area of study. For the aforementioned TMPA, a hole mobility of 1.5 x 10-4 cm2 V-1 s-1 was measured using the time-of-flight (TOF) method. This value indicates its capability to effectively transport holes, a crucial function for an HTL in an OLED. The morpholine group is thought to contribute to the amorphous nature of the thin film, which can lead to more uniform and stable device performance.

Chemo-Sensors and Molecular Probes Based on 4-(3-Thienyl)morpholine

The ability of the 4-(3-thienyl)morpholine scaffold to interact with various analytes has led to its use in the development of chemical sensors. These sensors often rely on changes in their optical properties, such as fluorescence or color, upon binding to a target species.

Design and Synthesis of Fluorescent and Chromogenic Sensors

Researchers have designed and synthesized fluorescent sensors based on structures containing the 4-(3-thienyl)morpholine unit. For example, a sensor for zinc ions (Zn2+) was developed by functionalizing a quinoline (B57606) core with a 4-(3-thienyl)morpholine group. This sensor exhibited a noticeable fluorescence response in the presence of Zn2+. The design principle often involves linking the 4-(3-thienyl)morpholine moiety to a fluorophore, where the interaction with an analyte modulates the electronic properties of the system and, consequently, its emission characteristics.

Recognition Mechanisms for Specific Analytes (e.g., Metal Ions, Anions)

The recognition mechanism of these sensors is typically based on the coordination of the analyte by heteroatoms within the sensor molecule. In the case of metal ion sensors, the nitrogen atom of the morpholine ring and the sulfur atom of the thiophene ring can act as binding sites. For the Zn2+ sensor mentioned above, the binding of the zinc ion to the quinoline nitrogen and the morpholine nitrogen is proposed to be the key recognition event. This interaction restricts intramolecular rotation, leading to an enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).

Polymeric Materials and Nanocomposites

The integration of specific functional moieties into polymeric structures is a cornerstone of modern materials science, enabling the development of materials with tailored electronic, optical, and chemical properties. The 4-(3-thienyl)morpholine unit, which combines the electron-rich, polymerizable thiophene ring with the chemically stable and polar morpholine group, presents an interesting candidate for the creation of advanced functional polymers and nanocomposites.

Self-Assembly of Nanostructures and Hybrid Materials

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov The unique chemical structure of 4-(3-thienyl)morpholine—containing an aromatic thiophene ring capable of π-π stacking and a polar morpholine ring—makes it a candidate for forming well-defined supramolecular assemblies. rsc.org By modifying the solvent environment or temperature, it may be possible to induce the self-assembly of these molecules into various nanostructures like nanofibers, ribbons, or vesicles. researchgate.net

The creation of hybrid materials, where organic molecules are combined with inorganic nanoparticles, offers a pathway to materials with synergistic properties. univ-rennes.fr The nitrogen and oxygen atoms of the morpholine ring, as well as the sulfur atom of the thiophene ring, can act as coordination sites for metal ions or as anchoring points for nanoparticles (e.g., gold, iron oxide). This could facilitate the formation of organic-inorganic hybrid nanostructures. For example, 4-(3-thienyl)morpholine could be used to functionalize the surface of nanoparticles, creating a stable colloidal dispersion and introducing the electronic properties of the thiophene moiety to the inorganic core. univ-rennes.fr Such hybrid materials are of interest for applications in catalysis, medical imaging, and drug delivery. rsc.orguniv-rennes.fr The synthesis of DNA-melamine hybrid molecules has demonstrated how organic molecules can be used as linkers to direct the assembly of complex nanostructures, a principle that could be extended to thienyl-morpholine building blocks. beilstein-journals.org

Catalysis and Ligand Design

The fields of organocatalysis and metal-catalyzed transformations rely on the design of molecules that can facilitate and control chemical reactions with high efficiency and selectivity. The 4-(3-thienyl)morpholine scaffold possesses key structural features—a Lewis basic nitrogen atom and a sulfur-containing aromatic ring—that make it a promising platform for developing new catalysts and ligands.

Development of 4-(3-Thienyl)morpholine-Based Organocatalysts